2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid
Description
Chemical Structure:
2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid (CAS: 355142-36-8) is a benzoic acid derivative featuring a chlorine substituent at the 2-position of the benzene ring and a 5-formylthiophen-2-yl group at the 5-position. Its molecular formula is C₁₂H₇ClO₄S, with a molecular weight of 290.70 g/mol .
Properties
IUPAC Name |
2-chloro-5-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHUXJGCPZCCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689514 | |
| Record name | 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-35-6 | |
| Record name | 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-(5-formylthiophen-2-yl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-5-(5-carboxythiophen-2-yl)benzoic acid.
Reduction: 2-Chloro-5-(5-hydroxymethylthiophen-2-yl)benzoic acid.
Substitution: 2-Amino-5-(5-formylthiophen-2-yl)benzoic acid.
Scientific Research Applications
2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Biological Activity
2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid is a compound of significant interest due to its unique structural features, including a chloro group and a formylthiophene moiety. These functional groups contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid can be represented as follows:
Key Functional Groups:
- Chloro Group: Enhances electrophilic reactivity.
- Formyl Group: Capable of forming covalent bonds with nucleophilic sites on proteins, potentially altering their function.
The biological activity of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid is primarily attributed to its interaction with various biomolecules:
- Protein Interaction: The formyl group can react with nucleophilic residues in proteins, leading to modifications that may alter enzyme activity or protein stability.
- Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic reactions, further modifying the compound's biological properties.
Biological Activities
Research indicates that 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various thiophene derivatives, 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating a promising potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed that 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound decreased interleukin-6 (IL-6) levels by approximately 50% at a concentration of 10 µM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (%) |
|---|---|---|
| 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid | 32 | 50 |
| 3-Chloro-5-(5-formylthiophen-2-yl)benzoic acid | 64 | 30 |
| 4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid | 16 | 40 |
Future Directions
Further research is warranted to explore the full therapeutic potential of 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid. Potential areas of investigation include:
- Mechanistic Studies: Detailed exploration of its interaction with specific molecular targets.
- In Vivo Studies: Assessment of pharmacokinetics and pharmacodynamics in animal models.
- Structural Modifications: Synthesis of analogs to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
